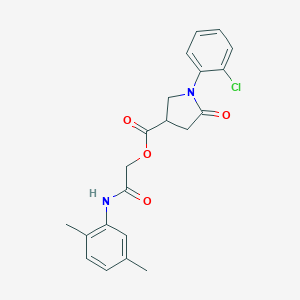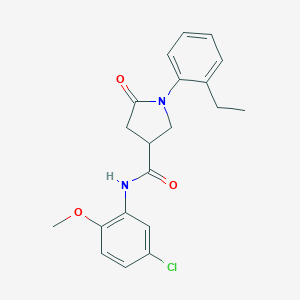
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as DMAP, is a versatile chemical compound that is widely used in scientific research. This compound is a derivative of pyrrolidine and is commonly used as a catalyst in organic synthesis reactions. DMAP has been extensively studied over the years, and its mechanism of action and biochemical and physiological effects are well understood.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate as a catalyst involves the formation of an intermediate complex between the catalyst and the substrate. This complex facilitates the reaction by stabilizing the transition state and lowering the activation energy. This compound is also known to act as a nucleophilic catalyst, which means that it can donate electrons to the reaction center and facilitate the reaction.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is generally considered to be safe for use in scientific research. However, it is important to note that this compound can act as a mild irritant to the skin and eyes. In terms of biochemical and physiological effects, this compound has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels and can have various effects on the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate as a catalyst is its high efficiency and selectivity. This compound is also relatively inexpensive and readily available. However, one limitation of using this compound is that it can be sensitive to air and moisture, which can affect its stability and activity. It is also important to note that this compound is not suitable for all types of reactions and may not be effective in certain conditions.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate. One area of interest is the development of new catalysts based on the structure of this compound. These catalysts could have improved efficiency and selectivity and could be used in a wider range of reactions. Another area of interest is the use of this compound in drug delivery systems, where it could be used to improve the solubility and bioavailability of drugs. Finally, this compound could be further studied for its potential use as a fluorescent probe for biological imaging, which could have applications in medical diagnostics and drug discovery.
Synthesemethoden
The synthesis of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 2,5-dimethylaniline with ethyl chloroformate to form 2-(2,5-dimethylanilino) ethyl chloroformate. This intermediate is then reacted with pyrrolidine to form this compound. The yield of this reaction is typically high, and the purity of the product can be easily confirmed using standard analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is widely used in scientific research as a catalyst for organic synthesis reactions. It is particularly useful in reactions involving esters, amides, and anhydrides. This compound is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition to its use as a catalyst, this compound has been studied for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Eigenschaften
Molekularformel |
C21H21ClN2O4 |
|---|---|
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O4/c1-13-7-8-14(2)17(9-13)23-19(25)12-28-21(27)15-10-20(26)24(11-15)18-6-4-3-5-16(18)22/h3-9,15H,10-12H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
BFAMSMXKPFIGKW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)









![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)
